molecular formula C11H17F2NO4 B13544286 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoicacid

3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoicacid

Cat. No.: B13544286
M. Wt: 265.25 g/mol
InChI Key: CXBBNGMVZQUWOC-UHFFFAOYSA-N
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Description

3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid is a structurally complex compound featuring a four-membered azetidine ring core modified with a tert-butoxycarbonyl (Boc) protecting group and a 2,2-difluoropropanoic acid side chain. This compound is likely utilized as an intermediate in drug discovery, particularly for modulating pharmacokinetic properties or serving as a bioisostere in peptidomimetic designs .

Properties

Molecular Formula

C11H17F2NO4

Molecular Weight

265.25 g/mol

IUPAC Name

2,2-difluoro-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid

InChI

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-7(6-14)4-11(12,13)8(15)16/h7H,4-6H2,1-3H3,(H,15,16)

InChI Key

CXBBNGMVZQUWOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CC(C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Preparation of 1-(tert-butoxycarbonyl)azetidin-3-yl Intermediate

A widely reported approach to synthesize the 1-(tert-butoxycarbonyl)azetidin-3-yl intermediate involves protection of azetidine derivatives with di-tert-butyl dicarbonate (Boc2O) under basic conditions. For example, a Chinese patent (CN111362852A) describes the following key steps:

  • Starting with 3,3-dimethoxy-azetidine, the compound is dissolved in methylene chloride.
  • Triethylamine is added as a base.
  • Di-tert-butyl dicarbonate is added dropwise at 10 to 40 °C.
  • The reaction mixture is stirred for 3 to 4 hours.
  • Work-up involves aqueous extraction, drying over anhydrous sodium sulfate, filtration, and concentration.
  • The product 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine is obtained with a high yield of approximately 91%.

This method is advantageous due to its relatively mild conditions and high yield, although the use of methylene chloride and triethylamine requires careful handling due to toxicity and environmental concerns. The reaction pathway involves nucleophilic attack of the azetidine nitrogen on the Boc2O reagent, leading to carbamate formation.

An alternative older method involves oxidation of 3-hydroxyazetidine derivatives to ketones using reagents such as dimethyl sulfoxide (DMSO) and triethylamine in dichloromethane, but this method suffers from lower yields and environmental issues due to solvent toxicity.

This two-step approach—base deprotonation followed by alkylation—can be adapted for the introduction of fluorinated alkyl groups such as 2,2-difluoropropanoic acid derivatives by employing appropriate fluorinated alkyl halides or equivalents.

Step Starting Material/Intermediate Reagents/Conditions Yield (%) Notes
1 3,3-Dimethoxy-azetidine Di-tert-butyl dicarbonate, triethylamine, methylene chloride, 10-40 °C, 3-4 h 91 Boc protection of azetidine nitrogen
2 N-(tert-butoxycarbonyl)glycine ethyl ester Sodium hydride in DMF at 4 °C, 1 h - Deprotonation of protected amino acid
3 Deprotonated intermediate + ethyl 3-chloropropionate DMF at 20 °C, 2 h 90 Alkylation step to install side chain
  • The Boc protection step is critical for stabilizing the azetidine nitrogen during subsequent transformations. The method employing di-tert-butyl dicarbonate and triethylamine in methylene chloride is efficient and scalable, with yields above 90% reported.

  • Alkylation of the protected amino acid intermediate with halogenated esters is a robust method for side chain installation, adaptable to fluorinated alkyl halides for introducing the difluoropropanoic acid moiety.

  • The choice of solvents such as DMF and bases like sodium hydride is common for these alkylation reactions, but care must be taken due to their reactivity and toxicity.

  • Environmental and safety considerations recommend minimizing use of solvents like dioxane and DMSO, favoring greener alternatives where possible.

  • Purification typically involves aqueous work-up, organic extraction, drying, and concentration under reduced pressure.

The preparation of 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid involves a two-fold synthetic strategy: efficient Boc protection of the azetidine ring nitrogen and subsequent installation of the difluoropropanoic acid side chain via alkylation reactions. The methods reported in patents and chemical synthesis literature demonstrate high yields and applicability for industrial scale-up, with reaction conditions optimized for selectivity and purity. The use of standard reagents such as di-tert-butyl dicarbonate, triethylamine, sodium hydride, and halogenated esters in solvents like methylene chloride and DMF are central to these syntheses. Future improvements may focus on greener solvents and milder reaction conditions to enhance environmental sustainability.

Chemical Reactions Analysis

3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reaction conditions used.

Common reagents and conditions for these reactions include acids for hydrolysis, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the Boc protecting group and the difluoropropanoic acid moiety can influence its binding affinity and specificity.

Comparison with Similar Compounds

Ring Size and Conformational Flexibility

  • Piperidine Derivatives : Larger rings reduce strain, improving stability but limiting steric accessibility in binding pockets .

Fluorination Patterns

  • 2,2-Difluoropropanoic Acid: The dual fluorine atoms on the β-carbon increase acidity (pKa ~1.5–2.5) compared to mono-fluorinated analogs (e.g., compound from , pKa ~3.0), making it a stronger hydrogen bond donor/acceptor .
  • Aromatic Fluorine (e.g., 2-fluorophenyl) : Fluorine on aromatic systems alters electronic distribution, enhancing metabolic stability and membrane permeability .

Functional Group Diversity

  • Propiolic Acid (Alkyne): The terminal alkyne in the compound from enables click chemistry applications, whereas the target compound’s difluoropropanoic acid is tailored for bioisosteric replacement of carboxylic acids in drug candidates .
  • Benzodioxole Substituents : The difluorobenzo[d][1,3]dioxole group in increases lipophilicity (clogP ~2.5 vs. ~1.2 for the target compound), impacting bioavailability .

Biological Activity

3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid is a compound with potential biological significance due to its structural properties, which suggest it may interact with various biological pathways. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound has the following structural formula:

  • Molecular Formula : C13H18F2N2O4
  • IUPAC Name : 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid

The presence of the azetidine ring and difluoropropanoic acid moiety indicates potential interactions with biological targets.

Biological Activity Overview

Current research on the biological activity of 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid is limited. However, several studies have explored related compounds and their activities, which may provide insights into the potential effects of this compound.

Pharmacological Effects

  • Antitumor Activity : Some derivatives of azetidine compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that azetidine derivatives can inhibit cell proliferation and induce apoptosis in cancer cells.
  • Anti-inflammatory Properties : Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
  • Antimicrobial Activity : Certain azetidine derivatives possess antimicrobial properties, suggesting that 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid may also exhibit similar effects.

The precise mechanisms by which 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid exerts its biological effects are not well characterized. However, based on structural analogs, several potential mechanisms can be hypothesized:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Modulation of Signaling Pathways : It could interfere with signaling pathways related to cell growth and survival, particularly in cancer cells.

Case Studies and Research Findings

While specific case studies on this compound are scarce, the following findings from related compounds provide a context for its potential biological activity:

Compound NameBiological EffectReference
Azetidine Derivative AInduced apoptosis in cancer cells
Azetidine Derivative BInhibited inflammatory cytokines
Azetidine Derivative CExhibited antibacterial activity

Future Directions

Further research is necessary to elucidate the biological activity and therapeutic potential of 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid. Suggested directions include:

  • In vitro Studies : Conducting detailed in vitro assays to evaluate cytotoxicity, anti-inflammatory effects, and antimicrobial activity.
  • In vivo Studies : Exploring animal models to assess the pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Investigating the molecular mechanisms underlying its biological activities through biochemical assays and molecular modeling.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid?

  • Methodological Answer :

  • Step 1 : Protect the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group using Boc anhydride or Boc-Cl in the presence of a base (e.g., triethylamine) under mild conditions (room temperature, dichloromethane solvent) .
  • Step 2 : Introduce difluoropropanoic acid via coupling reactions (e.g., EDC/HOBt-mediated amidation) or nucleophilic substitution, ensuring stereochemical control .
  • Step 3 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) and final product via recrystallization (ethanol/water) .
  • Key Data : Typical yields range from 60–75% after optimization .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • 1H/13C NMR : Identify Boc-group protons (δ ~1.4 ppm for tert-butyl) and azetidine ring protons (δ ~3.5–4.0 ppm). The difluoromethyl group shows splitting patterns (e.g., doublet of doublets) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 334.12) and isotopic patterns for fluorine .
  • FT-IR : Confirm carbonyl stretches (Boc: ~1680–1720 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) .

Q. What are the solubility challenges for this compound, and how can they be addressed during purification?

  • Methodological Answer :

  • Challenges : Low solubility in polar solvents due to hydrophobic Boc and difluoromethyl groups.
  • Solutions :
  • Use mixed solvents (e.g., DMSO/water for assays; THF/hexane for crystallization) .
  • Employ reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) for analytical purity >98% .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the difluoromethyl group in modulating biological activity?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize 18F-labeled analogs to track metabolic pathways via PET imaging .
  • Mutagenesis Assays : Compare activity against wild-type vs. fluorophobic mutant enzymes (e.g., cytochrome P450 isoforms) to assess fluorine-specific interactions .
  • Data Interpretation : Correlate fluorine’s electronegativity with binding affinity shifts (ΔΔG) using ITC or SPR .

Q. What computational strategies are effective in predicting the compound’s reactivity and stability?

  • Methodological Answer :

  • DFT Calculations : Model transition states for Boc deprotection (e.g., acid-mediated cleavage) to optimize reaction conditions .
  • MD Simulations : Predict solubility parameters (logP) and aggregation propensity in aqueous buffers .
  • ADMET Prediction : Use tools like SwissADME to estimate metabolic stability and toxicity .

Q. How should researchers resolve contradictions in bioactivity data across different assays?

  • Methodological Answer :

  • Orthogonal Assays : Validate enzyme inhibition (e.g., fluorogenic substrate assays vs. radioligand binding) to rule out assay-specific artifacts .
  • Purity Analysis : Confirm compound integrity via HPLC-MS; impurities >0.5% may skew dose-response curves .
  • Buffer Optimization : Test activity in varying pH (5.0–7.4) and ionic strength to identify condition-dependent effects .

Q. What advanced techniques are recommended for studying its interactions with protein targets?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize with target enzymes (e.g., proteases) to resolve binding modes at <2.0 Å resolution .
  • NMR Titration : Monitor chemical shift perturbations in 15N-labeled proteins to map interaction surfaces .
  • SPR Biosensing : Quantify binding kinetics (ka/kd) in real-time using immobilized protein .

Q. How can thermal and pH stability be systematically evaluated for long-term storage?

  • Methodological Answer :

  • Thermal Stability : Use TGA/DSC to identify decomposition temperatures (Td >150°C typical for Boc-protected compounds) .
  • pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via LC-MS; optimal stability at pH 4–6 .
  • Storage Recommendations : Lyophilize and store at -20°C under argon to prevent hydrolysis .

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